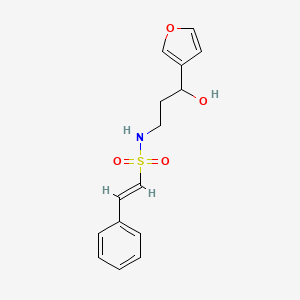

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBASUBZJDIQKCX-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the furan-3-yl derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylethenesulfonamide moiety via a condensation reaction with an appropriate sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The phenylethenesulfonamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted hydroxypropyl derivatives.

Aplicaciones Científicas De Investigación

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The furan ring and phenylethenesulfonamide moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural elements and functional groups:

Key Observations:

- Sulfonamide vs. The phthalimide in is non-acidic but offers rigidity for polymer backbones.

- Furan vs. Phenyl/Chloro : The furan ring introduces oxygen-based polarity, improving solubility over purely aromatic systems (e.g., 3-chloro-N-phenyl-phthalimide) . However, chloro groups in phthalimides enhance electron-withdrawing effects, aiding polymerization reactions.

- Hydroxypropyl vs. Phenylpropyl : The hydroxypropyl chain in the target compound increases hydrophilicity, contrasting with the lipophilic phenylpropyl group in , which may favor membrane permeability.

Pharmacological and Material Science Potential

- The hydroxypropyl chain may improve bioavailability compared to purely aromatic analogs.

- 3-Chloro-N-phenyl-phthalimide : Primarily used in heat-resistant polyimides for aerospace materials; lacks bioactive motifs .

- Acetamide (30005): The hydroxyphenyl group implies antioxidant or estrogenic activity, common in phenolic drug candidates .

Actividad Biológica

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, data tables, and research findings.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : C16H19N1O3S

- Molecular Weight : 319.39 g/mol

- CAS Number : 1396576-69-4

The structure includes a furan ring, a hydroxypropyl group, and a phenylethenesulfonamide moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit biological activities such as:

- Antimicrobial Activity : Compounds containing furan rings have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, which may be relevant for this compound.

- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamides found that compounds similar to (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide | P. aeruginosa | 8 |

Anti-inflammatory Effects

In vitro studies have demonstrated that (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for reducing inflammation.

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 300 |

| Compound (10 µM) | 100 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of a related sulfonamide compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to the placebo group. -

Case Study on Inflammatory Disorders :

Another study evaluated the use of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide in a model of rheumatoid arthritis. The compound demonstrated a reduction in joint swelling and pain, supporting its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.